

Noviflumuron: A Technical Guide to its Discovery and Developmental History

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Noviflumuron is a second-generation benzoylphenylurea insecticide developed by Dow AgroSciences (now Corteva Agriscience).[1][2] First synthesized in 1995, it represents a significant advancement in insect growth regulators, specifically targeting the synthesis of chitin, a crucial component of the insect exoskeleton.[1][2][3] This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key experimental findings related to **Noviflumuron**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest management.

Chemical and Physical Properties

Noviflumuron is an odorless, crystalline white solid with low water solubility and a high melting point.[1][3] Its chemical structure is a refinement of its predecessor, hexaflumuron, with modifications that enhance its biological activity.[4][5]



| Property | Value |
|-----------------------|--|
| IUPAC Name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide[4][6][7][8] |
| CAS Number | 121451-02-3[4][6][7][8] |
| Molecular Formula | C17H7Cl2F9N2O3[4][5][6] |
| Molecular Weight | 529.14 g/mol [7][9] |
| Melting Point | 153-157 °C[9] |
| Water Solubility | 0.194 mg/L (at 20°C)[9] |
| Log P (octanol/water) | 4.94 (at 20°C)[9] |

Synthesis Pathway

The industrial synthesis of **Noviflumuron**, like other benzoylphenylurea insecticides, typically involves the reaction of a substituted aniline with a benzoyl isocyanate. The key precursors for **Noviflumuron** are 2,6-difluorobenzamide and 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.[9][10][11][12] The general synthesis can be conceptualized as a multi-step process.

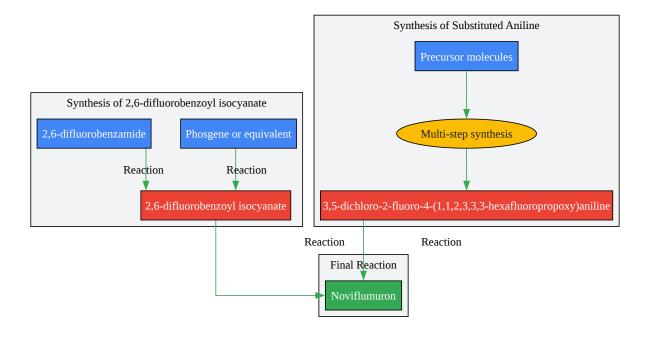
First, 2,6-difluorobenzoyl chloride is reacted with a cyanate source, in the presence of a catalyst, to form 2,6-difluorobenzoyl isocyanate. This is a key intermediate in the synthesis of many benzoylphenylurea insecticides.

In a separate pathway, the complex substituted aniline, 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, is synthesized. While the precise industrial route is proprietary, it would involve the multi-step synthesis of a substituted benzene ring with the required chloro, fluoro, and hexafluoropropoxy groups, followed by nitration and subsequent reduction to form the aniline.

Finally, the 2,6-difluorobenzoyl isocyanate is reacted with 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in an anhydrous organic solvent. This reaction forms the urea



linkage, yielding the final **Noviflumuron** molecule. The crude product is then purified through recrystallization.



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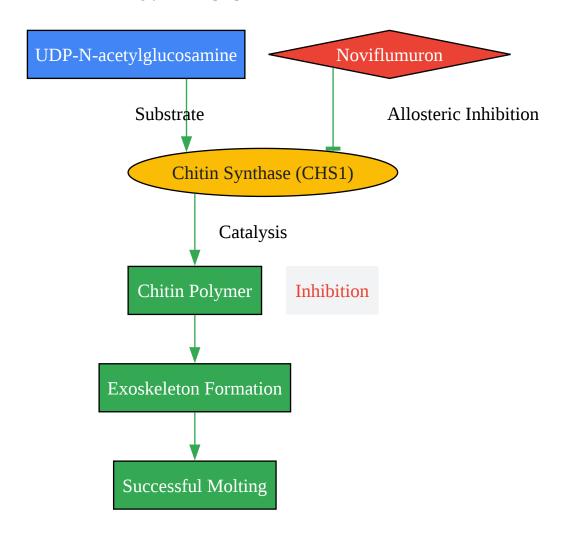
Conceptual Synthesis Pathway of Noviflumuron.

Mechanism of Action: Chitin Synthesis Inhibition

Noviflumuron is an insect growth regulator (IGR) that functions by inhibiting chitin synthesis. [7][8][13] Chitin is a vital polymer of N-acetylglucosamine that forms the primary structural component of the insect exoskeleton.[14][15] By disrupting the deposition of chitin during the molting process, **Noviflumuron** prevents the successful formation of a new cuticle, leading to mortality, particularly in larval and nymphal stages.[2][3]



The precise molecular target of benzoylphenylureas was a subject of research for many years. While it was known to disrupt chitin deposition, it did not directly inhibit the catalytic activity of chitin synthase in cell-free systems. More recent research has provided compelling evidence that benzoylphenylureas, along with other classes of chitin synthesis inhibitors, directly interact with the chitin synthase enzyme (CHS1).[7][16] It is believed that these inhibitors bind to a site on the enzyme that is distinct from the catalytic site, allosterically inhibiting its function and preventing the polymerization of UDP-N-acetylglucosamine into chitin chains.[7][16] This disruption of the cuticle's structural integrity is the direct cause of mortality, as the insect is unable to survive the molting process.[17]



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Mechanism of Action of Noviflumuron.

Key Experimental Findings and Efficacy Data



Dow AgroSciences initiated extensive laboratory and field trials on **Noviflumuron** starting in 1995.[1][2] These studies demonstrated its superior potency and broader spectrum of activity compared to hexaflumuron against various household and structural pests, including termites, cockroaches, fleas, and ants.[1][2]

Termite Control

Noviflumuron has proven to be highly effective in controlling subterranean termite populations. It is a key active ingredient in termite baiting systems like the Sentricon® Termite Colony Elimination System.[1][13]

Quantitative Efficacy Data against Termites

| Parameter | Species | Value | Reference |
|---|-------------------------|---|-----------|
| LC50 (ingestion) | Reticulitermes flavipes | Significantly more potent than hexaflumuron | [1] |
| Colony Elimination Time (Field Trials) | Reticulitermes spp. | Mean of 107 days (compared to 205 days for hexaflumuron) | |
| Colony Elimination Time (Field Trials) | Coptotermes formosanus | 71-92 days | [18] |
| Pharmacokinetics (Half-life in termites) | Reticulitermes flavipes | 29-91 days (compared to 8-9 days for hexaflumuron) | [1] |

Cockroach Control

Noviflumuron is also effective against German cockroaches, primarily through ingestion of bait formulations.

Quantitative Efficacy Data against German Cockroaches (Blattella germanica)



| Formulation | Exposure Time | Population Reduction | Reference |
|---|---------------|--------------------------------------|-----------|
| 0.5% Dust (Laboratory Arenas) | 16 weeks | 99.9% | [2][17] |
| 0.5% Gel (Laboratory Arenas) | 16 weeks | 97.7% | [2][17] |
| 0.2% Suspension Concentrate (Laboratory Arenas) | 16 weeks | 65.6% | [2][17] |
| 0.5% Dust (Field - Apartments) | 16 weeks | 56.1 - 96.9% trap catch reduction | [2] |
| 0.5% Gel (Field - Apartments) | 16 weeks | 34.9 - 92.5% trap catch reduction | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the development of **Noviflumuron**.

Laboratory Bioassay for Termite Efficacy (No-Choice Feeding)

Objective: To determine the intrinsic toxicity and speed of kill of **Noviflumuron** against subterranean termites when no alternative food source is available.

Materials:

- Subterranean termites (e.g., Reticulitermes flavipes)
- Filter paper or cellulose-based matrix
- Noviflumuron (technical grade)

Foundational & Exploratory



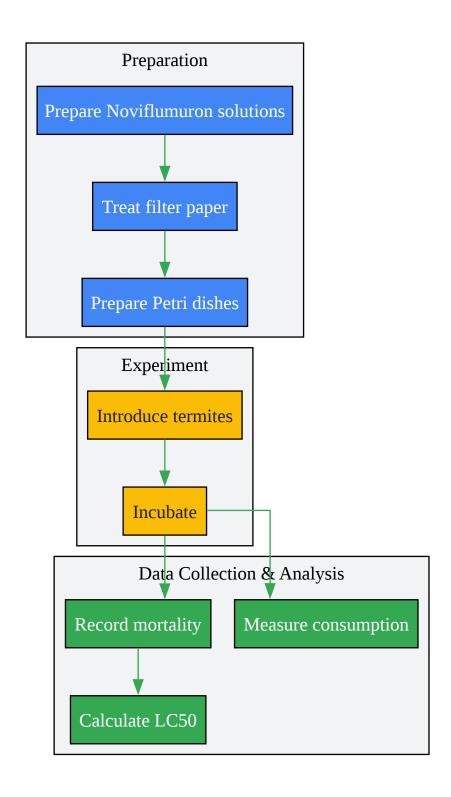


- Acetone (or other suitable solvent)
- Petri dishes or similar containers
- Sand or vermiculite substrate
- Distilled water

Procedure:

- Preparation of Treated Matrix: Dissolve Noviflumuron in acetone to achieve desired
 concentrations (e.g., 1, 10, 100, 1000, 10,000 ppm). Apply a known volume of the solution
 evenly to pre-weighed filter paper discs and allow the solvent to evaporate completely. A
 control group with solvent-treated filter paper should also be prepared.
- Experimental Setup: Place a layer of moistened sand or vermiculite at the bottom of each petri dish. Place one treated or control filter paper disc in each dish.
- Termite Introduction: Introduce a pre-determined number of worker termites (e.g., 100) into each petri dish.
- Incubation: Maintain the petri dishes in a controlled environment (e.g., 25-28°C and >85% relative humidity) in the dark.
- Data Collection: Record termite mortality at regular intervals (e.g., daily or weekly) for a specified duration (e.g., 42 days). At the end of the experiment, the remaining filter paper can be dried and weighed to determine consumption.
- Data Analysis: Calculate the percentage mortality for each concentration and time point.
 Determine the LC50 (lethal concentration to kill 50% of the population) values using probit analysis or other suitable statistical methods.





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Workflow for a Laboratory No-Choice Feeding Bioassay.



Field Trial Protocol for Subterranean Termite Control with Bait Stations

Objective: To evaluate the efficacy of **Noviflumuron** baits in eliminating subterranean termite colonies under field conditions.

Materials:

- Termite bait stations (e.g., Sentricon® stations)
- **Noviflumuron** bait matrix (e.g., 0.5% active ingredient)
- Wooden monitoring devices
- Tools for installing bait stations
- · Data recording sheets

Procedure:

- Site Selection and Inspection: Identify structures with active subterranean termite infestations. Conduct a thorough inspection to determine the extent of the infestation and locate active foraging galleries.
- Installation of Bait Stations: Install bait stations in the soil around the perimeter of the infested structure at specified intervals (e.g., every 10-20 feet) and in areas with known termite activity. Initially, stations may contain wooden monitoring devices.
- Monitoring: Inspect the monitoring devices at regular intervals (e.g., monthly or quarterly).
- Baiting: When termite activity is detected in a monitoring device, replace it with a bait tube containing the **Noviflumuron** matrix. Auxiliary stations with bait may be installed adjacent to active stations.[19]
- Continued Monitoring and Re-baiting: Continue to monitor all stations at regular intervals.

 Replenish bait as it is consumed. Record the amount of bait consumed and the level of



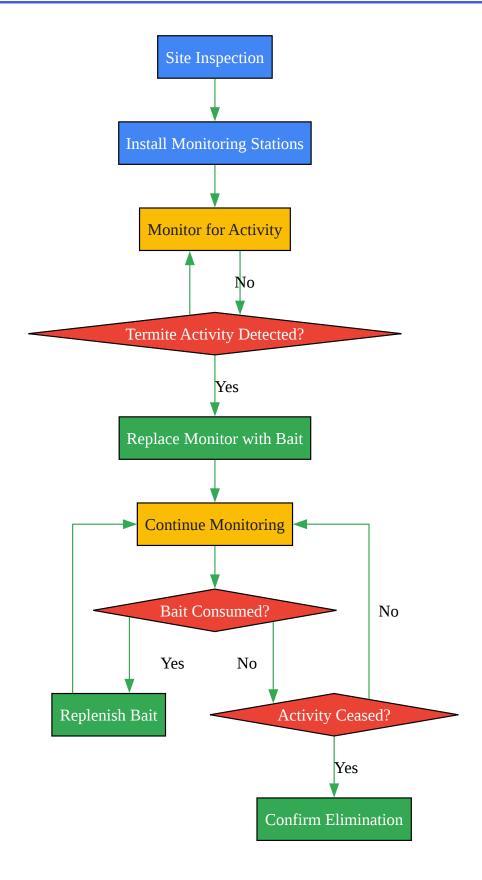




termite activity at each inspection.

- Determination of Colony Elimination: Colony elimination is presumed when termite activity ceases in all bait stations and monitoring devices and there is no further evidence of termites in or around the structure for an extended period (e.g., 12 consecutive months).[3]
- Data Analysis: Analyze data on the time to colony elimination, the amount of bait consumed, and the number of stations attacked.





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Workflow for a Termite Field Efficacy Trial.



Conclusion

Noviflumuron represents a significant milestone in the development of insecticides with a targeted mode of action. Its discovery and subsequent development by Dow AgroSciences have provided a highly effective and reduced-risk solution for the management of key structural pests, particularly subterranean termites. The enhanced potency and favorable pharmacokinetic profile of **Noviflumuron** compared to its predecessors have led to faster colony elimination and improved pest control outcomes. The detailed understanding of its mechanism of action as a chitin synthesis inhibitor continues to inform the development of new and even more effective insect growth regulators. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical data and methodologies that have established **Noviflumuron** as a cornerstone of modern integrated pest management programs.

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